molecular formula C18H17NO4 B1227669 Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester

Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester

Cat. No.: B1227669
M. Wt: 311.3 g/mol
InChI Key: PAQOYLONVIDZJD-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid [2-oxo-2-(4-phenoxyanilino)ethyl] ester is an aromatic ether.

Scientific Research Applications

Synthesis and Derivatives

  • Cyclopropanecarboxylic acid derivatives have been synthesized through various methods, showing the versatility of these compounds in organic synthesis. For example, Kanemasa et al. (1990) demonstrated an effective synthesis of (E)-4-oxo-5-hexenals and their acetal derivatives from ethyl 2-alkoxyl-1-cyclopropanecarboxylates, showcasing the potential of cyclopropane derivatives in synthesizing complex organic compounds (Kanemasa et al., 1990).

Biological Evaluation and Inhibitory Effects

  • Bromophenol derivatives with cyclopropyl moiety, such as trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, have shown effectiveness as inhibitors of enzymes like cytosolic carbonic anhydrase I and II, and acetylcholinesterase, indicating their potential in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Photoreactions and Chemical Stability

  • Cyclopropanecarboxylic acid esters have been studied for their photoreactive properties, which could be relevant in the development of new materials or in understanding the behavior of these compounds under light exposure. Tokuda et al. (1978) investigated the photochemical reactions of ethyl 2-oxo-1-cyclohexanecarboxylate, highlighting the unique behaviors of cyclopropane derivatives under specific conditions (Tokuda et al., 1978).

Insecticidal Properties

  • Some cyclopropanecarboxylic acid derivatives exhibit insecticidal properties, which could be useful in developing new pesticides. Kulkarni and Arbale (1988) synthesized cyclopropane carboxylic acid esters with spirofused cycloalkyl rings, demonstrating good insecticidal activity against various insect species (Kulkarni & Arbale, 1988).

Antimicrobial and Antioxidant Studies

  • The antimicrobial and antioxidant potential of cyclopropanecarboxylic acid derivatives has been explored, indicating their possible use in medical and pharmaceutical applications. Raghavendra et al. (2016) synthesized and tested new compounds for these activities, finding some with profound effects (Raghavendra et al., 2016).

Properties

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenoxyanilino)ethyl] cyclopropanecarboxylate

InChI

InChI=1S/C18H17NO4/c20-17(12-22-18(21)13-6-7-13)19-14-8-10-16(11-9-14)23-15-4-2-1-3-5-15/h1-5,8-11,13H,6-7,12H2,(H,19,20)

InChI Key

PAQOYLONVIDZJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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